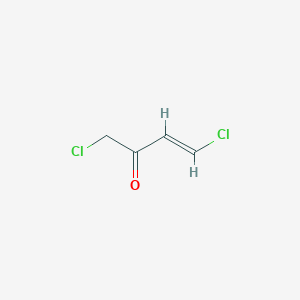

1,4-Dichlorobut-3-en-2-one

Description

Academic Relevance of 1,4-Dichlorobut-3-en-2-one (B2543947) as a Strategic Synthon and Reactive Intermediate in Synthetic Design

In the realm of synthetic design, this compound is valued as a strategic synthon and a highly reactive intermediate. lookchem.com A synthon is a conceptual unit within a target molecule that represents a potential starting material in its synthesis. wikipedia.org The academic relevance of this compound stems from its polyfunctionality, which allows it to participate in a wide range of chemical reactions to form new carbon-carbon and carbon-heteroatom bonds. lookchem.com

The compound's reactivity is centered around its conjugated system, which includes the carbonyl group and the dichlorinated double bond. biosynth.com This structure makes it an excellent electrophile, susceptible to attack by various nucleophiles. Research has demonstrated its utility in the synthesis of diverse heterocyclic compounds. For example, it undergoes condensation with malonic esters to form Knoevenagel adducts, which can then be cyclized to produce thiophen-3-malonic esters and their selenium analogues. rsc.org Similarly, its structural isomer, 4,4-dichlorobut-3-en-2-one, reacts with hydrazines under mild conditions to yield 5-chloro-1H-pyrazoles chemo- and regioselectively. vietnamjournal.ru

The strategic placement of the two chlorine atoms provides additional reaction handles. They can act as leaving groups in substitution reactions or be involved in elimination or metal-catalyzed coupling processes. This versatility allows chemists to use this compound and its isomers as building blocks for constructing complex molecular architectures that are of interest in pharmaceutical and agrochemical research. lookchem.com

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 69711-44-0 |

| Molecular Formula | C₄H₄Cl₂O |

| Molecular Weight | 138.98 g/mol |

| Boiling Point | 192.3 °C at 760 mmHg |

| Density | 1.286 g/cm³ |

| Flash Point | 74.4 °C |

| Refractive Index | 1.473 |

This data is compiled from available chemical databases. lookchem.com

Scope and Objectives of Current and Future Academic Research Pertaining to this compound Chemistry

Current and future academic research on this compound and its analogues is focused on expanding their synthetic utility and exploring novel reaction pathways. A primary objective is the development of new, efficient methodologies for the synthesis of complex and highly functionalized organic molecules. This includes the synthesis of novel heterocyclic systems, which are common scaffolds in medicinal chemistry. vietnamjournal.ru

The scope of research also encompasses the use of related synthons in the total synthesis of natural products. For example, the related compound 1,4-dichlorobut-2-ene has been employed as a starting material in the synthesis of the poriferic natural product sceptrin. wikipedia.org Future investigations will likely focus on applying the unique reactivity of this compound to the construction of similarly complex and biologically active targets.

Furthermore, there is significant interest in exploring the reaction mechanisms involving these compounds in greater detail. Quantum-chemical studies are being employed to understand the intricate pathways of reactions involving similar dichlorinated building blocks, such as the domino reactions of alkane dithiolates with 2,3-dichloro-1-propene. researchgate.netresearchgate.net Applying these computational and mechanistic studies to the chemistry of this compound will enable chemists to better predict its reactivity and design more selective and efficient transformations. The development of stereoselective reactions using these synthons, perhaps through transition metal catalysis, also represents a significant and challenging frontier for future academic inquiry. rsc.orgscribd.com

Table 2: Chemical Compounds Mentioned in this Article

| Compound Name |

|---|

| 1,1-dichloro-5-(4-R-phenyl)penta-1,4-diene-3-ones |

| 1,4-Dichlorobut-2-ene |

| 1,4-Dichlorobut-2-yne |

| This compound |

| 1-methyl-3-styryl-5-chloro-1H-pyrazoles |

| 2,3-dichloro-1-propene |

| 3,4-dichlorobut-1-ene |

| 4,4-Dichlorobut-3-en-2-one |

| Adiponitrile |

| Benzyl bromide |

| Butadiene |

| Chloroprene (B89495) |

| Cyanide |

| Phenylacetic acid |

| Selenium |

Structure

3D Structure

Properties

IUPAC Name |

(E)-1,4-dichlorobut-3-en-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4Cl2O/c5-2-1-4(7)3-6/h1-2H,3H2/b2-1+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFDIJTIPFVXOED-OWOJBTEDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)C=CCl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C(=O)/C=C/Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4Cl2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.98 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1,4 Dichlorobut 3 En 2 One and Its Analogues

Catalytic Approaches in the Preparation of 1,4-Dichlorobut-3-en-2-one (B2543947)

The synthesis of α,β-unsaturated ketones and their halogenated derivatives can be significantly enhanced through the use of catalytic systems. While specific catalytic syntheses for this compound are not extensively documented, the principles of homogeneous, heterogeneous, and organocatalytic strategies are broadly applicable to its potential formation from logical precursors.

Homogeneous Catalysis for the Synthesis of this compound

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, offers high selectivity and mild reaction conditions. For a molecule like this compound, a potential synthetic route could involve the palladium-catalyzed coupling of a suitable vinyl organometallic reagent with a chloroacetyl derivative. More directly, the stereoselective synthesis of related β-chlorovinyl ketones has been achieved through the catalytic addition of acid chlorides to alkynes. nih.gov This suggests a plausible, though not explicitly demonstrated, route to this compound from a dichlorinated alkyne precursor. Transition-metal catalysis, particularly with palladium, is also instrumental in the conversion of aryl and vinyl triflates to vinyl halides, a transformation that could be adapted for the synthesis of chlorinated ketones. organic-chemistry.org

Heterogeneous Catalysis in the Production of this compound

Heterogeneous catalysts, being in a different phase from the reactants, are advantageous for their ease of separation and recyclability, aligning with principles of sustainable chemistry. epitomejournals.com For the synthesis of halogenated ketones, solid acid catalysts can be employed. While direct application to this compound is not detailed in the literature, the use of iron-based heterogeneous catalysts for various organic transformations, including the synthesis of complex ketones, is well-established. frontiersin.org For instance, iron-doped ZnO has been used for the production of dihydropyrimidin-2-one derivatives. frontiersin.org Such systems could potentially be adapted for the chlorination or condensation reactions required to form this compound.

Organocatalytic Strategies for this compound Synthesis

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. For the synthesis of chiral ketones, proline and its derivatives are often used. youtube.com An organocatalytic approach to an enantiomerically enriched precursor of this compound could involve the asymmetric aldol (B89426) reaction of a chlorinated aldehyde with a ketone, followed by further functional group manipulations. While specific organocatalytic routes to this compound are not described, the general applicability of organocatalysis to the formation of α,β-unsaturated ketones is a strong indicator of its potential in this context.

Stereoselective and Enantioselective Syntheses Involving this compound Precursors

The creation of specific stereoisomers is a critical aspect of modern organic synthesis. For a molecule with a potential stereocenter, such as a precursor alcohol to this compound, stereoselective methods are paramount. The synthesis of chiral α-halo ketones has been demonstrated starting from N-protected amino acids. nih.govacs.org Furthermore, enzymatic reductions of various ketones using carbonyl reductases can produce chiral alcohols with high optical purity, which could then be oxidized to the target ketone. nih.gov For instance, a carbonyl reductase from Candida magnoliae has been shown to reduce a range of ketones to their corresponding alcohols stereoselectively. nih.gov

A hypothetical stereoselective synthesis of this compound could start from the asymmetric reduction of a precursor diketone or the enantioselective halogenation of a butenone derivative. The stereoselective synthesis of chiral α-SCF3-β-ketoesters has been achieved using chiral auxiliaries, a strategy that could be conceptually applied to the synthesis of chiral chlorinated analogues. mdpi.com

Green Chemistry Principles Applied to this compound Synthesis

Green chemistry focuses on designing chemical processes that reduce or eliminate the use and generation of hazardous substances. epitomejournals.compandawainstitute.commdpi.com In the context of synthesizing a chlorinated compound like this compound, key principles would include the use of safer solvents, atom-economical reactions, and catalytic methods over stoichiometric reagents.

The direct chlorination of but-3-en-2-one (B6265698) (methyl vinyl ketone) would be a direct route, but the use of elemental chlorine raises safety and environmental concerns. foodb.cahmdb.ca A greener approach might involve using a solid-supported chlorinating agent or an in-situ generation of the chlorinating species. The use of microwave irradiation in conjunction with greener solvents has been shown to increase reaction rates and yields in the synthesis of other ketone derivatives, such as bis-chalcones. nih.gov

| Green Chemistry Principle | Application in the Synthesis of Halogenated Ketones |

| Prevention | Designing synthetic routes to minimize waste byproducts. |

| Atom Economy | Utilizing addition reactions over substitution or elimination reactions. |

| Less Hazardous Chemical Syntheses | Employing safer chlorinating agents and solvents. |

| Catalysis | Using catalytic amounts of reagents instead of stoichiometric quantities. |

| Design for Energy Efficiency | Employing microwave-assisted synthesis or reactions at ambient temperature. |

This table illustrates the application of green chemistry principles to the synthesis of halogenated ketones in general, as specific data for this compound is not available.

Flow Chemistry and Continuous Processing Techniques for this compound Production

Flow chemistry, the practice of performing chemical reactions in a continuous stream rather than in a batch, offers significant advantages in terms of safety, scalability, and control over reaction parameters. For the synthesis of potentially hazardous compounds like α-halo ketones, flow chemistry is particularly beneficial. nih.govacs.org

The synthesis of α-chloro ketones from N-protected amino acids has been successfully demonstrated in a continuous flow process, which mitigates the risks associated with handling diazomethane. nih.govacs.orgacs.orgamazonaws.com This methodology could be conceptually adapted for the synthesis of this compound, for example, by the continuous chlorination of but-3-en-2-one in a microreactor. This would allow for precise control of reaction temperature and residence time, potentially leading to higher selectivity and yield while minimizing the formation of polychlorinated byproducts.

| Parameter | Batch Synthesis | Flow Synthesis |

| Safety | Handling of large quantities of hazardous reagents. | In-line generation and immediate use of hazardous intermediates. |

| Heat Transfer | Often poor, leading to localized hot spots and side reactions. | Excellent heat transfer due to high surface-area-to-volume ratio. |

| Scalability | Often challenging and requires process re-optimization. | More straightforward scaling by running the reactor for longer. |

| Process Control | Limited control over reaction parameters. | Precise control over temperature, pressure, and residence time. |

This table provides a comparative overview of batch versus flow synthesis for the production of α-halo ketones, as specific data for this compound is not available.

Synthetic Routes to Isotopically Labeled this compound for Mechanistic Studies

The synthesis of isotopically labeled compounds is a cornerstone of mechanistic chemistry, allowing researchers to trace the fate of atoms through complex reaction pathways. wikipedia.orgnih.gov For a molecule like this compound, isotopic labels (e.g., ²H, ¹³C, ¹⁸O, ³⁷Cl) would be invaluable for studying its reactivity, degradation, and interaction with biological or chemical systems. While specific literature on the isotopic labeling of this compound is scarce, several established methods for analogous structures, such as α,β-unsaturated ketones and chlorinated hydrocarbons, can be considered. researchgate.netresearchgate.netacs.org

Potential Labeling Strategies:

Deuterium (B1214612) (²H) Labeling: Deuterium can be introduced at various positions. For instance, exchange reactions under acidic or basic conditions could potentially label the α-carbon. The use of deuterated reducing agents in a precursor's synthesis could also install deuterium atoms. A general example is the hydrogen-deuterium exchange observed in phenol (B47542) when in the presence of deuterated water, resulting in a deuterated hydroxyl group. wikipedia.org

Carbon-13 (¹³C) Labeling: Introducing a ¹³C label would likely require the use of a ¹³C-labeled starting material in the synthesis of the butenone backbone. For example, a synthetic route starting from a ¹³C-labeled acetyl derivative could place the label on the carbonyl carbon or adjacent methyl group. Such labeling is crucial for tracking the carbon skeleton in reactions or metabolic pathways. nih.gov

Chlorine-37 (³⁷Cl) Labeling: Given the presence of two chlorine atoms, labeling with ³⁷Cl would be particularly insightful for studying substitution and elimination reactions. This would involve using a chlorinating agent enriched with ³⁷Cl, such as ³⁷Cl-labeled thionyl chloride or hydrochloric acid, during the synthesis. Compound-specific isotope analysis (CSIA) of chlorine isotopes is a powerful tool for tracing the sources and transformation of chlorinated contaminants. nih.gov

Mechanistic insights that could be gained from isotopically labeled this compound include determining reaction kinetics, identifying bond cleavage and formation steps, and elucidating rearrangement pathways.

Table 1: Potential Isotopic Labeling Approaches for Mechanistic Studies

| Isotope | Potential Position on this compound | Potential Synthetic Method | Potential Mechanistic Insight |

| ²H (Deuterium) | α-carbon to the ketone | Base- or acid-catalyzed H/D exchange | Elucidation of enolate formation and reactivity |

| ¹³C (Carbon-13) | Carbonyl carbon | Synthesis from ¹³C-labeled acetyl precursor | Tracking the carbon backbone in degradation or reaction pathways |

| ¹⁸O (Oxygen-18) | Carbonyl oxygen | Acid-catalyzed exchange with H₂¹⁸O | Studying hydration and exchange reactions at the carbonyl group |

| ³⁷Cl (Chlorine-37) | C1 or C4 position | Chlorination with a ³⁷Cl-enriched reagent | Investigating nucleophilic substitution and elimination mechanisms |

Electrochemical Synthesis Methods for this compound Derivatives

Electrochemical synthesis offers a green and often highly selective alternative to traditional chemical methods, operating under mild conditions and reducing the need for stoichiometric reagents. researchgate.net For a reactive molecule like this compound, electrochemical methods could provide controlled pathways to various derivatives. While direct electrochemical synthesis of its derivatives is not widely reported, we can infer potential methods from research on similar α,β-unsaturated ketones and chlorinated alkenes. rsc.orgnih.govacs.org

Analogous Electrochemical Transformations:

Electrochemical Reduction: The α,β-unsaturated ketone moiety is susceptible to electrochemical reduction. Depending on the conditions (electrode material, solvent, proton availability), reduction can lead to the corresponding saturated ketone, the allylic alcohol, or dimerized products. rsc.orgresearchgate.netacs.org A sustainable method for the 1,4-reduction of α,β-unsaturated ketones has been developed using inexpensive ammonium (B1175870) chloride as an additive. rsc.org

Electrochemical Chlorination/Halogenation: The double bond in this compound could potentially undergo further electrochemical halogenation. For instance, Mn-catalyzed electrochemical dichlorination of alkenes using MgCl₂ as the chlorine source has been reported. acs.org This could lead to tetrachlorinated butanone derivatives. Another approach is the electrochemical cis-dichlorination of alkenes using phenylselenyl chloride as a catalyst. nih.gov

Electrochemical Cross-Coupling: The carbon-chlorine bonds present opportunities for electrochemical cross-coupling reactions. By reducing the C-Cl bond, a radical or anionic intermediate could be generated, which could then react with a suitable electrophile. Manganese-catalyzed electrochemical chloroalkylation of alkenes is a known process that constructs vicinal C-C and C-Cl bonds. nih.govacs.org

These hypothetical electrochemical routes could pave the way for novel derivatives of this compound with potentially interesting chemical and biological properties.

Table 2: Potential Electrochemical Syntheses of this compound Derivatives Based on Analogous Systems

| Reaction Type | Potential Substrate/Moiety | Electrode/Catalyst System (based on analogy) | Potential Product |

| Reduction | α,β-Unsaturated Ketone | Carbon electrode, NH₄Cl | 1,4-Dichlorobutan-2-one (B95312) |

| Dichlorination | Alkene | Mn catalyst, MgCl₂ | 1,2,3,4-Tetrachlorobutan-2-one |

| Chloroalkylation | Alkene | Mn catalyst, Malononitriles, NaCl | Vicinal chloro-alkyl derivatives |

| β-Functionalization | Ketone | Graphite electrode, various nucleophiles | β-substituted 1,4-dichlorobutan-2-one derivatives |

Exploration of Chemical Reactivity and Mechanistic Pathways of 1,4 Dichlorobut 3 En 2 One

Nucleophilic Additions and Substitutions Involving 1,4-Dichlorobut-3-en-2-one (B2543947)

This compound is highly susceptible to reactions with nucleophiles due to several electrophilic centers: the carbonyl carbon, the α-carbon bearing a chlorine atom, and the β-carbon of the α,β-unsaturated system. The conjugated double bond system and the presence of a carbonyl group enhance its reactivity. smolecule.com Nucleophilic attack can occur at the carbonyl group or at the β-carbon (C3) in a conjugate addition fashion.

The reaction of this compound with various nucleophiles often proceeds through an addition-elimination mechanism. chemguide.co.uklibretexts.org In this two-stage process, the nucleophile first adds to an electrophilic site, typically the carbonyl carbon or the β-carbon, forming a tetrahedral intermediate. This is followed by the elimination of a leaving group, which in this case can be a chloride ion or a water molecule, to yield a more stable product. libretexts.orgmasterorganicchemistry.com

This reactivity pattern allows for the synthesis of a wide range of derivatives. For instance, reactions with weak bases like alcohols or amines tend to favor 1,4-addition (conjugate addition), where the nucleophile attacks the β-carbon. libretexts.org This initial addition is often followed by tautomerization or subsequent elimination steps.

A notable example is the reaction with hydrazines. When this compound reacts with hydrazine (B178648) derivatives, it leads to the formation of heterocyclic compounds like pyrazoles. vietnamjournal.ru This transformation is a powerful tool in synthetic organic chemistry for building complex molecular scaffolds. The reaction with 1,1-dichloro-5-(aryl)penta-1,4-dien-3-ones (derived from this compound) and hydrazines proceeds under mild conditions to form substituted pyrazoles. vietnamjournal.ru

Similarly, reactions with other nucleophiles have been explored. The Knoevenagel condensation of trans-1,4-dichlorobut-3-en-2-one with active methylene (B1212753) compounds like diethyl malonate and dimethyl malonate can be promoted by reagents such as titanium tetrachloride and pyridine, leading to the formation of substituted pentadienoates. epo.org

Table 1: Examples of Nucleophilic Reactions with this compound Derivatives

| Nucleophile | Reagents/Conditions | Product Type | Reference |

| Hydrazines | Mild conditions | Substituted Pyrazoles | vietnamjournal.ru |

| Diethyl Malonate | TiCl₄, Pyridine, THF | Diethyl 2-carboxy-5-chloro-3-chloromethyl-penta-2,4-dienoate | epo.org |

| Dimethyl Malonate | TiCl₄, Pyridine, THF | Methyl 2-methoxycarbonyl-5-chloro-3-chloromethyl-penta-2,4-dienoate | epo.org |

Regioselectivity is a critical aspect of the reactions of this compound due to its multiple electrophilic sites. The outcome of a nucleophilic attack is influenced by the nature of the nucleophile, the reaction conditions, and the inherent electronic properties of the substrate. rsc.orgmdpi.com

The reaction of 1,1-dichloro-5-(aryl)penta-1,4-dien-3-ones (synthesized from 4,4-dichlorobut-3-en-2-one) with hydrazines demonstrates high chemo- and regioselectivity. vietnamjournal.ru The reaction proceeds to yield (E)-1-methyl-3-styryl-5-chloro-1H-pyrazoles, indicating a specific pathway of cyclization where the hydrazine nucleophile attacks selectively to form the pyrazole (B372694) ring. vietnamjournal.ru This regioselectivity is crucial for the synthesis of specifically substituted heterocyclic structures.

Stereoselectivity, the preferential formation of one stereoisomer over another, is also an important consideration. masterorganicchemistry.com While detailed stereochemical studies on simple nucleophilic additions to this compound are not extensively documented in the provided context, related reactions provide insight. For example, palladium-catalyzed reactions of the related compound 1,4-dichlorobut-2-ene with certain nitrogen-based nucleophiles can proceed stereoselectively to produce specific isomers of aminocyclopropanecarboxylic acids. researchgate.net Furthermore, 1,3-dipolar cycloadditions involving (Z)-1,4-dichloro-2-butene can proceed with high stereoselectivity, creating multiple contiguous stereogenic centers. academie-sciences.fr These examples highlight the potential for stereocontrol in reactions involving similar dichlorinated butene backbones.

Electrophilic Reactivity of this compound

While much of its chemistry is dominated by nucleophilic attack, the carbon-carbon double bond in this compound also allows for electrophilic reactions. smolecule.com Electrophilic addition can occur, for instance, with halogens or protic acids. smolecule.com

The mechanism of electrophilic addition to a conjugated system can lead to different products. For a conjugated diene, attack by an electrophile like HBr results in an allylic carbocation, which is stabilized by resonance. This intermediate can then be attacked by the nucleophile (Br⁻) at two different positions, leading to 1,2- and 1,4-addition products. libretexts.org Although this compound is an enone and not a diene, the principle of forming a stabilized carbocation intermediate upon electrophilic attack on the double bond is applicable. The presence of the electron-withdrawing carbonyl and chloro groups would influence the stability and reactivity of any potential carbocation intermediates, thereby directing the outcome of the reaction.

Cycloaddition Reactions and Pericyclic Processes with this compound

Cycloaddition reactions are powerful methods for constructing cyclic molecules in a single step. libretexts.org this compound, with its activated double bond, is a potential candidate for participating in such transformations, particularly as the 2π-electron component.

The Diels-Alder reaction is a [4+2] cycloaddition that forms a six-membered ring from a conjugated diene and a dienophile (an alkene or alkyne). wikipedia.orglibretexts.org The reaction is generally favored when the dienophile is substituted with electron-withdrawing groups, which lower the energy of its Lowest Unoccupied Molecular Orbital (LUMO). masterorganicchemistry.com

The structure of this compound, featuring both a carbonyl group and vinylic chlorine atoms, makes its double bond electron-deficient. This electronic characteristic suggests it would be a reactive dienophile in Diels-Alder reactions. mnstate.edu In a hypothetical reaction with a simple diene like 1,3-butadiene (B125203), this compound would be expected to react to form a substituted cyclohexene (B86901) ring. While specific examples involving this compound are not detailed in the provided search results, its structural analogue, but-3-en-2-one (B6265698) (methyl vinyl ketone), is a classic dienophile, and theoretical studies have been conducted on its Diels-Alder reactions. koyauniversity.org

Table 2: General Features of a Diels-Alder Reaction

| Component | Role | Electronic Preference | Example |

| Diene | 4π-electron system | Electron-donating groups | 1,3-Butadiene |

| Dienophile | 2π-electron system | Electron-withdrawing groups | Maleic Anhydride, this compound (potential) |

[3+2] cycloaddition reactions involve a 3-atom, 4π-electron component (a 1,3-dipole) reacting with a 2-atom, 2π-electron component (a dipolarophile) to form a five-membered ring.

The synthesis of pyrazoles from this compound derivatives and hydrazines can be viewed as a formal [3+2] cycloaddition or as a condensation reaction. vietnamjournal.ru In this transformation, the hydrazine acts as a 1,3-dipole precursor, and the α,β-unsaturated ketone system functions as the dipolarophile. This reaction has been shown to be an effective method for creating functionalized pyrazoles. researchgate.net

Furthermore, the related compound 1,3-dichlorobut-2-ene (B12058185) has been shown to undergo [3+2] cycloaddition with nitrile oxides to generate isoxazoles. researchgate.net This suggests that the double bond in the butene framework is sufficiently reactive to participate in cycloadditions with various 1,3-dipoles, a reactivity that can be extrapolated to this compound.

Transition Metal-Catalyzed Transformations of this compound

The versatile structure of this compound, featuring both electrophilic and nucleophilic centers, makes it a valuable substrate for various transition metal-catalyzed transformations. These reactions enable the construction of complex molecular architectures from a relatively simple starting material.

Cross-coupling reactions are a cornerstone of modern organic synthesis, allowing for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. wikipedia.org These reactions typically involve the coupling of an organometallic reagent with an organic halide in the presence of a metal catalyst, most commonly palladium. wikipedia.orgnih.gov The general mechanism often involves oxidative addition, transmetalation, and reductive elimination steps. wikipedia.org

While direct cross-coupling reactions involving this compound are not extensively documented in the provided search results, the principles of cross-coupling can be applied to its derivatives. For instance, palladium-catalyzed Sonogashira cross-coupling reactions have been successfully performed on pyrazole derivatives, which can be synthesized from precursors related to dichlorobutene (B78561) structures. researchgate.net The success of these reactions is often dependent on the choice of ligands and precatalysts, which can influence reaction rates and prevent side reactions like β-hydride elimination. nih.govsigmaaldrich.com Nickel catalysts are also increasingly used, particularly for less reactive electrophiles. nih.gov

The development of more advanced catalyst systems, including third-generation Buchwald palladium precatalysts and PEPPSI™ precatalysts for N-heterocyclic carbene (NHC) ligands, has expanded the scope of cross-coupling reactions to a wider range of substrates. sigmaaldrich.com These advancements could potentially enable the direct use of this compound in various cross-coupling methodologies, such as Suzuki-Miyaura, Negishi, and Buchwald-Hartwig reactions. nih.gov

Table 1: Examples of Cross-Coupling Reactions and Their Components

| Reaction Name | Nucleophile | Electrophile | Catalyst |

| Suzuki-Miyaura | Organoborane | Aryl/Vinyl Halide | Palladium |

| Negishi | Organozinc | Aryl/Vinyl Halide | Palladium/Nickel |

| Buchwald-Hartwig | Amine/Alkoxide | Aryl/Vinyl Halide | Palladium/Nickel |

| Sonogashira | Terminal Alkyne | Aryl/Vinyl Halide | Palladium/Copper |

This table provides a general overview of common cross-coupling reactions.

Transition-metal-catalyzed carbonylation reactions are powerful methods for the synthesis of carbonyl compounds such as aldehydes, ketones, and carboxylic acid derivatives. chinesechemsoc.org These reactions involve the insertion of carbon monoxide into a metal-carbon bond. While direct carbonylation of this compound is not explicitly detailed, its structural isomer, 1,4-dichlorobut-2-ene, is a key intermediate in the industrial production of adiponitrile, a precursor to nylon. chinesechemsoc.org This process involves the reaction of 1,4-dichlorobut-2-ene with sodium cyanide. chinesechemsoc.org

Furthermore, the carbonylation of related compounds like 1,3-butadiene to produce adipic acid derivatives has been extensively studied. chinesechemsoc.org These processes often rely on the development of specific ligand systems to control selectivity and catalyst stability. chinesechemsoc.org The reactivity of the carbon-chlorine bonds in this compound suggests its potential as a substrate in carbonylation reactions to introduce a carbonyl group and form more complex dicarbonyl or keto-acid derivatives.

Palladium-catalyzed tandem alkylation and SN' cyclization of 1,4-dichlorobut-2-ene derivatives have been reported, highlighting the potential for insertion-type reactions in this class of compounds. tcichemicals.com

Photochemical and Electrochemical Reactivity of this compound

Photochemical Reactivity:

Photochemical reactions are initiated by the absorption of light, leading to electronically excited states with distinct reactivity compared to the ground state. researchgate.net β,γ-Unsaturated ketones, a class to which this compound belongs, are known to undergo various photochemical rearrangements. acs.org

Recent studies have shown that unactivated alkenes, including (Z)- and (E)-1,4-dichlorobut-2-ene, can undergo stereospecific aziridination upon reaction with a singlet nitrene generated by photofragmentation of azoxy-triazenes. acs.org This suggests that the double bond in this compound could be susceptible to similar photochemical additions.

Electrochemical Reactivity:

Electrochemical methods can be employed to induce oxidation or reduction reactions. The electrochemical reduction of 1-aryl-4,4,4-trichlorobut-2-en-1-ones has been utilized as a key step in the synthesis of 1-aryl-4,4-dichlorobut-3-en-1-ones. researchgate.netacs.org This process demonstrates the feasibility of selectively reducing a trichloromethyl group to a dichlorovinyl group, a transformation relevant to the chemistry of this compound. Computational studies have been used to understand the selectivity of these electrochemical reductions. researchgate.net

Condensation Reactions of this compound with Aromatic Aldehydes

Condensation reactions involving the reaction of a ketone with an aldehyde are fundamental transformations in organic chemistry, often leading to the formation of α,β-unsaturated ketones.

Research has shown that 4,4-dichlorobut-3-en-2-one, a structural isomer of this compound, undergoes condensation with aromatic aldehydes in the presence of a catalytic amount of sulfuric acid. researchgate.netvietnamjournal.ru This reaction yields 1,1-dichloro-5-(4-R-phenyl)penta-1,4-diene-3-ones. researchgate.netvietnamjournal.ru These products can then be further reacted with hydrazines to form pyrazole derivatives. researchgate.netvietnamjournal.ru

Table 2: Condensation of 4,4-Dichlorobut-3-en-2-one with Aromatic Aldehydes

| Aromatic Aldehyde (R-group) | Product | Reference |

| Phenyl | 1,1-dichloro-5-phenylpenta-1,4-diene-3-one | researchgate.netvietnamjournal.ru |

| 4-Methoxyphenyl | 1,1-dichloro-5-(4-methoxyphenyl)penta-1,4-diene-3-one | researchgate.netvietnamjournal.ru |

This table illustrates the products formed from the condensation reaction.

Given the structural similarities, it is plausible that this compound could participate in analogous condensation reactions, although the specific reaction conditions and products might differ due to the different substitution pattern of the chlorine atoms.

Oxidation and Reduction Pathways of this compound

Oxidation and reduction reactions involve the loss or gain of electrons, respectively, and can significantly alter the functional groups within a molecule. wikipedia.org

Oxidation:

The oxidation of organic compounds can lead to the introduction of oxygen-containing functional groups or an increase in the oxidation state of carbon atoms. While specific oxidation pathways for this compound are not detailed in the provided search results, related unsaturated ketones can be subject to various oxidative transformations. For example, the oxidation of alcohols can be achieved using reagents like 2-iodoxybenzoic acid (IBX). korea.ac.kr The double bond in this compound could potentially be a site for epoxidation or dihydroxylation reactions under appropriate oxidizing conditions.

Reduction:

Reduction reactions can lead to the saturation of double bonds or the conversion of carbonyl groups to alcohols. The electrochemical reduction of related trichloroethylideneacetophenones to dichlorobut-3-en-1-ones has been demonstrated. researchgate.net This suggests that the carbonyl group and the carbon-carbon double bond in this compound could be susceptible to reduction. Common reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride could potentially reduce the ketone functionality to a secondary alcohol. Catalytic hydrogenation could lead to the reduction of the double bond and potentially the cleavage of the carbon-chlorine bonds.

Derivatization Strategies and Synthetic Utility of 1,4 Dichlorobut 3 En 2 One As a Building Block

Synthesis of Heterocyclic Compounds from 1,4-Dichlorobut-3-en-2-one (B2543947)

This compound serves as a reactive substrate for the synthesis of certain heterocyclic systems due to its combination of an α,β-unsaturated ketone moiety and two chlorine atoms that can act as leaving groups.

Formation of Pyrazoles via this compound Cyclizations

Specific methods for the synthesis of pyrazoles utilizing this compound as the starting material are not detailed in the available search results. The general synthesis of pyrazoles often involves the condensation of a 1,3-dielectrophile with hydrazine (B178648), but a direct application of this method using this compound is not described.

Synthesis of Furans and Thiophenes Utilizing this compound Precursors

The application of this compound has been documented in the synthesis of thiophene (B33073) derivatives. The process involves the condensation of this compound with malonic esters. This reaction forms Knoevenagel adducts, which can then be cyclized to yield thiophen-3-malonic esters. osi.lvnih.gov This method provides a pathway to functionalized thiophenes, which are important scaffolds in medicinal chemistry and materials science.

Information regarding the synthesis of furans from this compound is not available in the search results.

Table 1: Synthesis of Thiophene Derivatives

| Reactant 1 | Reactant 2 | Intermediate | Product | Citation |

|---|

Formation of Isoxazoles from this compound Derivatives

There are no specific examples or methods described in the search results for the formation of isoxazoles from this compound. The synthesis of isoxazoles typically involves the reaction of a 1,3-dicarbonyl compound or an α,β-unsaturated ketone with hydroxylamine, but specific conditions and outcomes for this reaction with this compound are not provided.

Pyridines and Pyrazines Synthesized from this compound Precursors

Detailed procedures for the synthesis of pyridines or pyrazines using this compound as a precursor could not be found in the provided search results.

Applications of this compound in the Synthesis of Complex Organic Molecules

Total Synthesis of Natural Products Utilizing this compound

No instances of this compound being used as a building block in the total synthesis of natural products were identified in the search results.

Preparation of Advanced Intermediates for Active Pharmaceutical Ingredients (APIs) from this compound (Focus on synthetic methodology)

The chemical architecture of this compound, featuring an α,β-unsaturated ketone system combined with two reactive chlorine atoms, renders it a highly versatile synthon for the construction of complex heterocyclic structures that are foundational to many active pharmaceutical ingredients (APIs). Its utility lies in its ability to participate in a variety of cyclization and condensation reactions to form key medicinal scaffolds such as thiazoles and pyrimidines.

Synthesis of Substituted Thiazoles: The thiazole (B1198619) ring is a core component of numerous pharmaceuticals, including antimicrobial and anticancer agents. scispace.com The classical Hantzsch thiazole synthesis, which involves the reaction of an α-haloketone with a thioamide, provides a methodological framework for the use of this compound. In this context, the compound acts as a vinylogous α-haloketone.

The proposed reaction mechanism involves the initial nucleophilic attack of the sulfur atom from a thioamide or thiourea (B124793) onto the electrophilic carbon (C4) of the butenone, leading to the displacement of the chlorine atom. Subsequent intramolecular cyclization via the attack of the thioamide nitrogen onto the carbonyl carbon, followed by dehydration, would yield the aromatic thiazole ring. This strategy allows for the introduction of diverse substituents onto the final thiazole intermediate, depending on the choice of the starting thioamide.

Table 1: Proposed Synthesis of Thiazole Intermediates from this compound

| Reactant A | Reactant B | Potential Product Class | Significance in API Synthesis |

|---|---|---|---|

| This compound | Thiourea | 2-Amino-4-(2-chloroacetyl)thiazole | Precursor for aminothiazole-based APIs (e.g., certain cephalosporins, dasatinib). |

| This compound | Substituted Thioamide (R-C(S)NH₂) | 2-Substituted-4-(2-chloroacetyl)thiazole | Access to a wide range of functionally diverse thiazole building blocks. nih.gov |

Synthesis of Pyrimidine (B1678525) Derivatives: The pyrimidine nucleus is another critical scaffold in medicinal chemistry, found in antiviral drugs and kinase inhibitors. nih.govsynthonix.com Syntheses of pyrimidines often involve the condensation of a 1,3-dielectrophilic component with a dinucleophile like an amidine. This compound can be envisioned as a precursor to the required 1,3-dielectrophile.

A plausible synthetic route would involve the reaction of this compound with an amidine hydrochloride. The reaction would likely proceed through a sequence of nucleophilic attacks by the amidine nitrogens onto the carbonyl carbon and the β-carbon of the enone system, accompanied by the elimination of the chlorine atoms and water to form the aromatic pyrimidine ring. The specific substitution pattern on the resulting pyrimidine would be dictated by the structure of the amidine used. This methodology offers a direct route to polysubstituted pyrimidines, which are valuable intermediates for targeted therapies. scientificlabs.co.ukresearchgate.net

Role of this compound in Agrochemical Synthesis

The structural motif of a halogenated enone is prevalent in various classes of agrochemicals, particularly fungicides. The electrophilic nature of the α,β-unsaturated ketone system, combined with the presence of chlorine atoms, can impart significant biological activity. While direct applications of this compound are not extensively documented, its structure serves as a valuable template for designing new fungicidal agents.

Research into novel fungicides has demonstrated the efficacy of compounds with a prop-2-en-1-one core. For instance, a series of 1-(2,4-dichlorophenyl)-3-aryl-2-(1H-1,2,4-triazol-1-yl) prop-2-en-1-one derivatives has been synthesized and shown to possess significant antifungal activity against pathogens such as Gibberella zeae and Fusarium oxysporium. wikipedia.org This highlights the potential of the enone functionality as a key pharmacophore.

This compound can serve as a starting material for analogous structures. By reacting it with various nucleophiles, such as substituted triazoles or other nitrogen-based heterocycles, novel derivatives can be generated. The chlorine atoms provide reactive handles for further modification or can be retained in the final molecule, as halogenation often enhances the potency of agrochemicals. For example, the synthesis of potent dichloroisothiazole-based strobilurin fungicides underscores the importance of chlorinated heterocycles in modern agrochemical discovery. google.com

Table 2: Potential Agrochemical Scaffolds Derived from this compound

| Reactant | Reaction Type | Potential Product Class | Target Agrochemical Application |

|---|---|---|---|

| 1,2,4-Triazole | Nucleophilic Substitution | Substituted (triazolyl)butenones | Fungicides (analogous to triazole-enone compounds). wikipedia.org |

| Substituted Pyrazole (B372694) | Condensation/Cyclization | Pyrazolinone derivatives | Fungicides, Herbicides. |

| Hydrazine derivatives | Condensation/Cyclization | Pyridazinone or Pyrazolone derivatives | Herbicides, Fungicides. |

Polymer Chemistry Applications Derived from this compound Monomers

The application of this compound as a monomer in polymer chemistry is a largely unexplored field, especially in comparison to its well-studied isomer, 1,4-dichlorobut-2-ene, which is a key intermediate in the production of chloroprene (B89495) for the manufacture of polychloroprene elastomers. However, the unique combination of functional groups in this compound—an activated double bond and two allylic chloride groups—presents theoretical potential for its use in synthesizing novel functional polymers.

The α,β-unsaturated ketone functionality could potentially undergo polymerization through several mechanisms:

Anionic or Radical Vinyl Polymerization: The electron-deficient double bond is susceptible to attack by anionic or radical initiators, leading to the formation of a polymer backbone with pendant chloroacetyl groups. These reactive side chains could then be used for post-polymerization modification or cross-linking.

Michael Addition Polymerization: As a Michael acceptor, the monomer could react in a step-growth polymerization with a difunctional Michael donor, such as a diamine or dithiol, to produce functional polymers like poly(β-amino ketone)s or poly(β-thioether ketone)s.

Furthermore, the two chlorine atoms offer additional reactive sites for polycondensation reactions. For instance, reaction with a diphenol or a diamine could proceed via nucleophilic substitution of the chlorides to form polyethers or polyamines, respectively. The multifunctionality of the monomer (one double bond, two leaving groups, one ketone) could also be exploited to create highly cross-linked thermosetting resins by reacting it with complementary multifunctional monomers.

Role of this compound in Materials Science Precursor Development

The development of advanced materials often relies on specialized organic precursors that can be transformed into functional materials through controlled chemical reactions. While specific applications of this compound in materials science are not well-documented, its structure suggests potential as a precursor for various material classes.

Precursor for Functional Organic Materials: The high degree of functionalization makes this compound an attractive building block for creating complex organic materials. It could be used to synthesize specialized ligands for the formation of metal-organic frameworks (MOFs) or coordination polymers. nih.govgoogle.com For example, the ketone and chloro-substituents could be chemically transformed into chelating groups like pyridines or carboxylates. The resulting bifunctional ligands could then be reacted with metal ions to assemble porous frameworks with potential applications in gas storage, catalysis, or sensing.

Cross-linking Agent: The presence of two reactive chlorine atoms allows the molecule to act as a cross-linking agent for existing polymers. Polymers containing nucleophilic groups (e.g., hydroxyl, amine, or thiol groups) could be treated with this compound to form covalent bonds between polymer chains. This process would enhance the mechanical strength, thermal stability, and solvent resistance of the material. The conjugated ketone system introduced by the cross-linker could also impart new properties, such as UV-absorbance or the ability to undergo further photochemical reactions.

Computational and Theoretical Investigations of 1,4 Dichlorobut 3 En 2 One

Quantum Chemical Studies on Electronic Structure and Reactivity of 1,4-Dichlorobut-3-en-2-one (B2543947)

Density Functional Theory (DFT) Calculations for this compound

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. For this compound, DFT calculations would be instrumental in optimizing the molecular geometry to find its most stable three-dimensional structure. Key parameters such as bond lengths, bond angles, and dihedral angles would be determined. Furthermore, DFT is used to calculate vibrational frequencies, which can be compared with experimental spectroscopic data (like IR and Raman) to validate the computed structure. Electronic properties, including the HOMO-LUMO energy gap—a crucial indicator of chemical reactivity—would also be determined. Despite the utility of this method, no specific studies presenting DFT-calculated data for this compound were found in the conducted search.

Ab Initio Methods Applied to this compound Systems

Ab initio methods are quantum chemistry calculations based on first principles, without the use of experimental data. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), offer high accuracy for smaller molecular systems. Applying these methods to this compound would provide a rigorous understanding of its electronic energy and wavefunction, serving as a benchmark for less computationally expensive methods like DFT. Such calculations would yield precise geometric parameters and electronic properties. A search of scientific literature did not yield any papers that have applied these ab initio methods to the this compound system.

Molecular Dynamics Simulations for Understanding this compound Reactivity Profiles

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. For this compound, MD simulations could be used to understand its behavior in different solvent environments, its conformational flexibility, and its interaction with other reactants or biological macromolecules. By simulating the trajectory of the molecule, researchers can gain insights into its dynamic behavior, which influences its reactivity profile. No studies featuring molecular dynamics simulations of this compound were identified.

Predictive Modeling of Reaction Pathways and Transition States for this compound Transformations

Computational chemistry is a key tool for elucidating the mechanisms of chemical reactions. By modeling the potential energy surface, researchers can identify the most likely pathways for the transformations of this compound. This involves locating the structures of transition states—the high-energy intermediates that connect reactants and products—and calculating the activation energies for different possible reactions. This predictive modeling provides invaluable insights into reaction kinetics and selectivity. However, specific computational studies modeling the reaction pathways and transition states for transformations involving this compound are not available in the searched literature.

Structure-Reactivity Relationship (SAR) Studies via Computational Methods for this compound Derivatives

Structure-Reactivity Relationship (SAR) studies aim to connect the chemical structure of a series of compounds with their reactivity. Using computational methods, various electronic and steric descriptors (such as atomic charges, orbital energies, and molecular shape) can be calculated for a range of derivatives of this compound. By correlating these descriptors with experimentally observed reaction rates or equilibrium constants, a quantitative model (QSAR) can be developed to predict the reactivity of new, untested derivatives. No computational SAR or QSAR studies for derivatives of this compound were found.

Conformational Analysis and Stereochemical Prediction of this compound and its Adducts

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. For a flexible molecule like this compound, computational methods can be used to identify the various low-energy conformers and determine their relative populations. This is crucial as the reactivity and stereochemical outcome of its reactions can depend on the predominant conformation. Similarly, computational analysis can predict the stereochemistry of the products (adducts) formed in its reactions. The literature search did not uncover any specific conformational analysis or stereochemical prediction studies for this compound or its adducts.

Advanced Spectroscopic and Analytical Methodologies in the Research of 1,4 Dichlorobut 3 En 2 One Transformations

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex 1,4-Dichlorobut-3-en-2-one (B2543947) Derivatives and Reaction Intermediates

NMR spectroscopy is a cornerstone for determining the molecular structure of organic compounds in solution. For derivatives of this compound, ¹H and ¹³C NMR would provide initial information on the proton and carbon framework. However, for complex derivatives or to distinguish between isomers, more advanced techniques are essential.

Multi-dimensional NMR Techniques Applied to this compound Systems

Multi-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are critical for unambiguously assigning proton and carbon signals and establishing connectivity within complex molecules derived from this compound.

COSY (¹H-¹H COSY): This technique would be used to identify protons that are spin-spin coupled, typically those on adjacent carbon atoms. For a reaction product of this compound, COSY spectra would reveal the connectivity of the aliphatic and vinylic protons, helping to map out the carbon backbone.

HSQC (¹H-¹³C HSQC): This experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached. It is invaluable for assigning carbon resonances based on their known proton assignments.

HMBC (¹H-¹³C HMBC): HMBC spectra show correlations between protons and carbons that are separated by two or three bonds. This is particularly powerful for identifying quaternary carbons (like the carbonyl carbon in the butenone structure) and for piecing together different fragments of a molecule, which is crucial when analyzing transformation products where the core structure has been modified.

These techniques, when used in combination, provide a detailed picture of molecular structure, essential for confirming the outcome of a chemical transformation.

Solid-State NMR Investigations of this compound Co-crystals or Polymerizations

While solution-state NMR is common, solid-state NMR (ssNMR) provides unique insights into the structure and dynamics of materials in the solid phase, such as co-crystals or polymers derived from this compound.

For covalently bound chlorine atoms, ³⁵Cl ssNMR can be a powerful tool. The interaction of the chlorine nucleus's quadrupole moment with the local electric field gradient is highly sensitive to the chemical environment. This makes ³⁵Cl ssNMR an effective probe for distinguishing between different crystalline forms (polymorphs) or identifying distinct chlorine sites within a crystal lattice. High-field NMR spectrometers have made it feasible to study the broad spectral lines typical of quadrupolar nuclei like chlorine in organic compounds.

The following table illustrates typical parameters that could be obtained from ³⁵Cl ssNMR studies on organochlorine compounds.

| Parameter | Typical Range (Covalently Bound Cl) | Information Gained |

| Quadrupolar Coupling Constant (Cq) | 50 - 100 MHz | Provides information on the electronic environment and bonding at the chlorine nucleus. |

| Asymmetry Parameter (ηQ) | 0.0 - 1.0 | Reflects the symmetry of the electric field gradient at the nucleus. |

| Isotropic Chemical Shift (δiso) | Varies widely | Sensitive to the electronic structure and substitution effects near the Cl atom. |

Data generalized from studies on covalently bound chlorine.

Mass Spectrometry Approaches for Elucidating Reaction Pathways of this compound

Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for this compound Transformation Products

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements (typically to within 5 ppm), which allows for the determination of the elemental formula of a molecule. For transformation products of this compound, HRMS is crucial for confirming the identity of a product by distinguishing it from other compounds with the same nominal mass. The distinct isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) serves as a characteristic signature in the mass spectrum, aiding in the identification of chlorine-containing products.

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation of this compound Adducts

Tandem Mass Spectrometry (MS/MS) is used to obtain structural information by fragmenting a selected precursor ion and analyzing the resulting product ions. In the context of this compound, this technique would be applied to study adducts formed in reactions, for example, with biological nucleophiles.

The process involves:

Ionization: The adduct is ionized, typically using a soft ionization technique like Electrospray Ionization (ESI).

Precursor Ion Selection: The specific ion corresponding to the protonated or otherwise adducted molecule is isolated.

Collision-Induced Dissociation (CID): The selected ion is fragmented by collision with an inert gas.

Product Ion Analysis: The resulting fragment ions are mass-analyzed, providing a "fingerprint" spectrum.

By interpreting the fragmentation pattern—the neutral losses and the m/z of the product ions—researchers can deduce the structure of the original adduct and pinpoint the site of modification on the this compound moiety.

X-ray Crystallography for Structural Determination of this compound Derivatives and Reaction Products

X-ray crystallography is the most definitive method for determining the three-dimensional atomic structure of a crystalline solid. If a derivative or reaction product of this compound can be crystallized, this technique can provide precise information on bond lengths, bond angles, and stereochemistry.

This method is unparalleled for:

Unambiguous Structure Proof: Confirming the connectivity and constitution of a newly synthesized compound.

Stereochemical Determination: Establishing the relative and absolute configuration of chiral centers.

Conformational Analysis: Revealing the preferred conformation of the molecule in the solid state.

The table below shows a hypothetical example of crystallographic data that could be obtained for a derivative.

| Parameter | Hypothetical Value for a Derivative | Significance |

| Crystal System | Monoclinic | Describes the symmetry of the unit cell. |

| Space Group | P2₁/c | Defines the symmetry elements within the cell. |

| a (Å) | 8.541 | Unit cell dimension. |

| b (Å) | 10.234 | Unit cell dimension. |

| c (Å) | 9.782 | Unit cell dimension. |

| β (°) | 105.3 | Unit cell angle. |

| Volume (ų) | 824.5 | Volume of the unit cell. |

| R-factor | 0.045 | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |

This data provides the fundamental framework for understanding the precise three-dimensional structure of the molecule.

Advanced Chromatographic Techniques for Separation and Analysis of this compound Reaction Mixtures

The analysis of reaction mixtures containing highly reactive and potentially unstable compounds like this compound necessitates the use of advanced chromatographic techniques. These methods provide the high resolution and sensitivity required to separate complex mixtures of reactants, intermediates, products, and byproducts, enabling their identification and quantification. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry are particularly powerful for this purpose.

GC-MS is well-suited for the analysis of volatile and thermally stable compounds. In the context of this compound reactions, a sample from the reaction mixture would be vaporized and separated based on its components' boiling points and interactions with the stationary phase of the chromatographic column. The separated components then enter the mass spectrometer, which provides detailed structural information based on their mass-to-charge ratio and fragmentation patterns. This allows for the unambiguous identification of isomers and related chlorinated species that may be present.

For less volatile or thermally sensitive compounds that might be formed during the transformations of this compound, HPLC is the method of choice. Utilizing a liquid mobile phase, HPLC separates components based on their polarity and affinity for the column's stationary phase. Coupling HPLC with a mass spectrometer (LC-MS) or a Diode-Array Detector (DAD) provides comprehensive data for the identification of non-volatile products and intermediates.

The following table illustrates a hypothetical separation of a reaction mixture involving this compound using GC-MS.

| Compound | Retention Time (min) | Key Mass Fragments (m/z) | Identification |

|---|---|---|---|

| Reactant A | 5.4 | 110, 85, 50 | Confirmed |

| This compound | 8.2 | 152, 117, 89, 53 | Confirmed |

| Intermediate B | 9.5 | 168, 133, 98 | Tentative |

| Product C | 11.1 | 184, 149, 113 | Confirmed |

In-situ Spectroscopic Monitoring of this compound Reactions and Intermediate Formation

Understanding the kinetics and mechanisms of reactions involving this compound requires monitoring the transformation in real-time. In-situ spectroscopic techniques are invaluable for this purpose, as they allow for the continuous observation of changes in the reaction mixture without the need for sampling, which can disturb the reaction progress. These methods provide direct insight into the consumption of reactants, the formation of products, and the appearance and disappearance of transient intermediates.

ATR-FTIR Spectroscopy for Real-Time Reaction Monitoring

Attenuated Total Reflection-Fourier Transform Infrared (ATR-FTIR) spectroscopy is a powerful in-situ technique for monitoring the progress of chemical reactions in solution. An ATR probe can be directly immersed into the reaction vessel, allowing for the continuous collection of IR spectra from the reaction mixture. This method is particularly effective because it is non-destructive and provides real-time data on the changes in concentrations of various functional groups.

For reactions involving this compound, ATR-FTIR can track the characteristic vibrational bands of the molecule. For instance, the disappearance of the carbonyl (C=O) stretching band and the carbon-carbon double bond (C=C) stretching band of the reactant can be monitored over time. Simultaneously, the appearance of new bands corresponding to the functional groups of the products can be observed, providing detailed kinetic profiles for the reaction.

The table below lists the key IR vibrational frequencies that would be relevant for monitoring a reaction of this compound.

| Functional Group | Compound | Characteristic Wavenumber (cm-1) |

|---|---|---|

| C=O (Ketone) | This compound | ~1710-1730 |

| C=C (Alkene) | This compound | ~1620-1640 |

| C-Cl (Alkyl Halide) | This compound | ~700-800 |

| O-H (Alcohol) | Potential Product | ~3200-3600 (broad) |

UV-Vis Spectroscopy for Intermediate Identification

UV-Visible (UV-Vis) spectroscopy is another valuable in-situ technique for studying reaction mechanisms, particularly for identifying and tracking the concentration of conjugated systems and colored intermediates. The α,β-unsaturated ketone structure of this compound contains a chromophore that absorbs in the UV region. Any reaction that alters this conjugated system will result in a change in the UV-Vis spectrum.

By monitoring the reaction mixture over time, the appearance of new absorption bands can indicate the formation of transient intermediates. The intensity of these bands can be correlated with the concentration of the intermediate species, allowing for the study of their formation and decay kinetics. This information is crucial for elucidating complex reaction pathways that may not be apparent from analyzing only the starting materials and final products. For example, the formation of a more extended conjugated system in an intermediate would lead to a bathochromic (red) shift in the maximum absorbance (λmax).

The following table provides an illustrative example of how UV-Vis data could be used to track the progress of a reaction involving this compound.

| Species | Role | Hypothetical λmax (nm) | Observation |

|---|---|---|---|

| This compound | Reactant | 235 | Absorbance decreases over time |

| Intermediate X | Transient Species | 310 | Absorbance appears and then disappears |

| Product Y | Final Product | 210 | Absorbance increases over time |

Future Directions and Emerging Research Avenues for 1,4 Dichlorobut 3 En 2 One Chemistry

Novel Catalytic Systems for Enhanced Reactivity and Selectivity of 1,4-Dichlorobut-3-en-2-one (B2543947)

The multifunctionality of this compound offers multiple sites for chemical transformation. Future research will likely focus on developing novel catalytic systems to control reactivity and selectivity at these sites. The alkene, ketone, and carbon-chlorine bonds are all potential targets for catalytic activation.

Key research avenues include:

Stereoselective Hydrogenation: The development of catalysts for the stereodivergent semihydrogenation of the carbon-carbon double bond could provide selective access to either (E)- or (Z)-1,4-dichloro-butan-2-one. Strategies might involve employing a single catalyst system where selectivity can be switched by adding a reversible inhibitor, a concept that has been demonstrated for other unsaturated systems. nih.gov

Asymmetric Reduction of the Carbonyl Group: Enantioselective reduction of the ketone functionality would yield valuable chiral synthons. This could be achieved using well-established organometallic catalysts (e.g., Ru-, Rh-, Ir-based) with chiral ligands or through biocatalysis using ketoreductase enzymes.

Cross-Coupling Reactions: The two C-Cl bonds are prime handles for carbon-carbon and carbon-heteroatom bond formation via transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). A major challenge and opportunity lie in achieving regioselective activation of one C-Cl bond over the other.

Table 1: Potential Catalytic Transformations of this compound

| Transformation | Catalyst Type | Target Moiety | Potential Outcome |

| Selective Hydrogenation | Homogeneous Ru-pincer complex nih.gov | C=C double bond | Controlled access to (E)- or (Z)-alkene isomers |

| Asymmetric Reduction | Chiral Ru/Rh catalysts | C=O ketone | Enantiomerically enriched secondary alcohols |

| Regioselective Suzuki Coupling | Palladium with specialized ligands | C-Cl bonds | Site-selective formation of new C-C bonds |

| Dehalogenation | Nanoparticle-based catalysts | C-Cl bonds | Synthesis of novel butenone derivatives |

Exploration of this compound in Sustainable and Renewable Chemical Synthesis

Aligning the chemistry of this compound with the principles of green chemistry is a critical future direction. This involves minimizing environmental impact through the use of sustainable resources, energy-efficient processes, and waste reduction.

Prospective research areas include:

Synthesis from Bio-based Feedstocks: Investigating synthetic routes to this compound or its precursors from renewable resources, moving away from petroleum-based starting materials.

Atom-Efficient Reactions: Designing catalytic cycles where the compound is incorporated into larger molecules with high atom economy, thereby minimizing waste. This aligns with the goal of sustainable processes that aim to reduce or eliminate byproducts. uk-cpi.com

Use of Greener Solvents: Shifting reactions involving this compound from traditional volatile organic compounds to more environmentally benign solvents like water, supercritical CO₂, or bio-derived esters. uk-cpi.com The development of water-driven, eco-friendly protocols is a key aspect of modern sustainable synthesis. rsc.org

Reusable Heterogeneous Catalysts: The development of solid-supported catalysts that can be easily recovered and reused for multiple reaction cycles would significantly improve the sustainability of processes involving this compound. rsc.org

Development of Machine Learning and AI-Driven Approaches in this compound Research

Machine learning (ML) and artificial intelligence (AI) are poised to accelerate the exploration of this compound chemistry. These computational tools can predict reaction outcomes, optimize conditions, and even suggest novel applications.

Future applications of ML and AI could involve:

Reaction Condition Optimization: ML algorithms can be trained on experimental data to rapidly identify the optimal conditions (e.g., catalyst, solvent, temperature) for a desired transformation, maximizing yield and selectivity while minimizing experimental effort. beilstein-journals.org This self-optimization approach can accelerate discovery. beilstein-journals.org

Predictive Modeling: By representing the molecule using structural fingerprints or graph-based features, ML models can predict various properties, including reactivity in different chemical environments and potential toxicity. pharmb.ionih.gov This is crucial for guiding experimental work and ensuring safety.

De Novo Design: AI could be used to propose novel molecules that can be synthesized from this compound for specific applications, such as drug discovery or materials science, by learning the relationship between chemical structure and function.

Addressing Data Scarcity: For a relatively unexplored molecule, data will be scarce. Advanced ML techniques can learn from limited datasets, and natural language processing (NLP) can be used to mine existing chemical literature for relevant reaction information to build foundational datasets. beilstein-journals.orgnih.gov

Table 2: Application of Machine Learning in this compound Research

| ML Application | Input Data | Predicted Output | Potential Impact |

| Reaction Optimization | Reactants, catalysts, solvents, temperature beilstein-journals.org | Product yield, selectivity beilstein-journals.org | Faster development of efficient synthetic routes |

| Property Prediction | Molecular structure (fingerprints, descriptors) nih.gov | Toxicity, bioactivity, material properties | Guided design of experiments and new molecules |

| Retrosynthesis Planning | Target molecule structure | Potential synthetic pathways from this compound | Discovery of novel synthetic applications |

Interdisciplinary Research at the Interface of this compound Chemistry and Other Scientific Domains

The reactivity of this compound makes it a candidate for applications beyond traditional organic synthesis, creating opportunities for interdisciplinary collaboration.

Potential interdisciplinary avenues include:

Chemical Biology: The compound's electrophilic nature suggests it could act as a covalent probe for studying protein function. Its multiple reactive sites could be functionalized with reporter tags (e.g., fluorophores, biotin) to investigate biological systems.

Materials Science: As a multifunctional monomer, this compound could be used in polymerization reactions to create novel functional polymers with unique thermal, optical, or mechanical properties. The chlorine atoms could serve as sites for post-polymerization modification.

Agrochemicals: Many successful herbicides and fungicides contain halogenated butene or ketone structures. The unique combination in this compound makes it a scaffold for the synthesis and screening of new agrochemical candidates.

Challenges and Opportunities in Scaling Up this compound Related Processes for Industrial Academic Research Context

Translating laboratory-scale syntheses and applications of this compound to a larger, more industrially relevant scale presents both challenges and opportunities.

Challenges:

Reagent Availability and Cost: The scalability of any process will depend on the cost and large-scale availability of the starting materials required for the synthesis of this compound itself. uk-cpi.com

Process Safety and Stability: The compound's reactivity may pose stability challenges under industrial conditions. Thorough hazard evaluation and the development of robust process controls will be necessary.

Energy Efficiency: Maintaining optimal reaction conditions, such as precise temperature or pressure control, can become highly energy-intensive at a large scale, potentially undermining the environmental benefits of the process. uk-cpi.com

Downstream Processing and Purification: The purification of this compound and its derivatives at scale can be complex and costly, requiring efficient and sustainable separation technologies.

Opportunities:

Access to Novel Intermediates: Successful scale-up would provide the broader research community with reliable access to a versatile chemical building block, potentially accelerating discovery in various fields.

Process Intensification: The development of continuous flow reactors, as opposed to traditional batch processes, could offer a safer, more efficient, and more scalable method for synthesizing and utilizing the compound. uk-cpi.com

Economic Viability: If this compound proves to be a key intermediate for high-value products (e.g., pharmaceuticals, specialty polymers), there will be a strong economic incentive to overcome the challenges of scaling up its production.

Q & A

Q. Q1: What are the optimal synthetic pathways for 1,4-Dichlorobut-3-en-2-one, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of this compound typically involves chlorination of butenone derivatives or cycloaddition reactions. Key parameters include:

- Temperature control : Excess heat may lead to decomposition (evidenced by H314/H330 hazard codes for corrosivity and acute toxicity ).

- Catalyst selection : Lewis acids like AlCl₃ or FeCl₃ can enhance electrophilic substitution but may require inert atmospheres to prevent side reactions.

- Solvent polarity : Polar aprotic solvents (e.g., DCM) improve solubility of intermediates but may increase risk of unintended hydrolysis .

Q. Q2: How should researchers mitigate hazards during experimental handling of this compound?

Methodological Answer: Referencing safety protocols from hazard codes (H226, H314, H350 ):

- Use closed-system reactors to minimize vapor exposure.

- Employ neutralization traps for waste (e.g., NaOH solution to hydrolyze residual chlorinated compounds).

- Prioritize PPE : Nitrile gloves, fume hoods, and gas-tight goggles.

Advanced Research Questions

Q. Q3: How can computational methods resolve contradictions in experimental spectral data for this compound?

Methodological Answer: Discrepancies in NMR/IR data often arise from conformational isomerism or solvent effects. Steps include:

DFT calculations (e.g., Gaussian 16) to model vibrational frequencies and compare with experimental IR peaks .

Solvent field modeling using PCM (Polarizable Continuum Model) to simulate solvent shifts in NMR .

Cross-validation with X-ray crystallography (if crystalline derivatives are available) .

Q. Example Workflow :

- Optimize geometry → Calculate NMR chemical shifts → Compare with experimental δ values.

Q. Q4: What mechanistic insights explain the reactivity of this compound in cross-coupling reactions?

Methodological Answer: The compound’s α,β-unsaturated ketone structure enables dual reactivity:

- Electrophilic sites : Chlorine atoms at C1 and C4 act as leaving groups in nucleophilic substitutions.

- Conjugated system : Facilitates Michael additions or Diels-Alder reactions.

Experimental validation: - Use kinetic isotope effects to identify rate-determining steps.

- In situ FTIR to monitor intermediate formation during catalysis .

Data Contradiction Analysis :

Conflicting reports on regioselectivity may stem from solvent polarity. For example, in polar solvents (DMF), C1 chlorination dominates, while nonpolar solvents (toluene) favor C4 reactivity .

Data Analysis & Experimental Design

Q. Q5: How should researchers design experiments to assess the environmental persistence of this compound?

Methodological Answer: Adopt a tiered approach:

Hydrolysis studies : Monitor degradation at varying pH (e.g., pH 5–9) using LC-MS to detect intermediates .

Photolysis : Expose to UV-Vis light (λ = 254–365 nm) and quantify half-life via GC-FID.

QSAR modeling : Predict biodegradation pathways using software like EPI Suite .

Q. Key Metrics :

| Parameter | Half-life (pH 7, 25°C) | Major Degradation Product |

|---|---|---|

| Hydrolysis | 48 hours | 3-Chlorobutenoic acid |

| Photolysis (UV-C) | 6 hours | CO₂ + Cl⁻ |

Q. Q6: What statistical approaches are recommended for reconciling contradictory bioactivity data in structure-activity relationship (SAR) studies?

Methodological Answer:

- Multivariate analysis : PCA (Principal Component Analysis) to identify outliers in bioassay datasets.

- Bayesian inference : Quantify uncertainty in EC50 values from dose-response curves.

- Triangulation : Combine in vitro, in silico (e.g., molecular docking), and in vivo data to validate hypotheses .

Case Study :

Conflicting cytotoxicity results may arise from cell line variability. Address this by:

- Repeating assays in ≥3 cell lines (e.g., HEK293, HeLa, MCF-7).

- Applying ANOVA with post-hoc Tukey tests to assess significance .

Advanced Characterization Techniques

Q. Q7: How can cryo-EM or X-ray crystallography resolve ambiguities in the solid-state structure of this compound derivatives?

Methodological Answer: